3-吡唑啉-4-氨基甲酸,2,3-二甲基-5-氧代-,甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

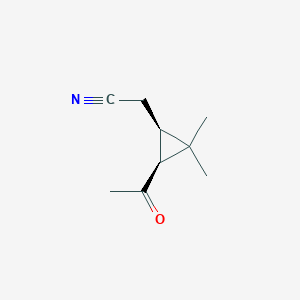

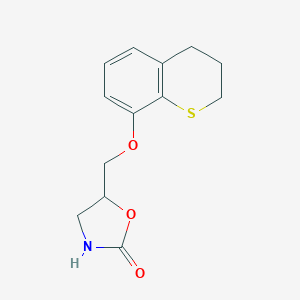

The compound "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester" is a derivative of pyrazole, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is likely to possess interesting chemical and physical properties due to the presence of the pyrazoline ring and the carbamic acid ester moiety.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 3,5-dimethyl-pyrazole-1-carbodithioic acid benzyl ester involves X-ray single crystal diffraction, elemental analysis, IR spectra, and UV-Vis spectrum . Similarly, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates are synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids, which are converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal . These methods could potentially be adapted for the synthesis of "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and HRMS investigation. For example, the crystal structure of 3,5-Dimethyl-pyrazole-1-carbodithioic acid benzyl ester is described as orthorhombic with specific lattice parameters, and the molecules are connected via intermolecular C–H···N hydrogen bonds . These structural features are crucial for understanding the chemical behavior and potential applications of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, the synthesis of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids involves the reaction of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids with hydrazines . Additionally, 4-acyl-pyrazoles can be synthesized from 4-acyl-2,3-furandiones and hydrazones . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the intermolecular and intramolecular hydrogen bonds in the crystal structure of 3,5-Dimethyl-pyrazole-1-carbodithioic acid benzyl ester affect its stability and solubility . The electronic spectrum of pyrazole derivatives can be calculated using time-dependent DFT (TD-DFT) calculations, which help in understanding their optical properties . The antimicrobial activity of 4-acyl-pyrazoles against various bacteria suggests that the compound "3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester" may also exhibit biological activities .

科学研究应用

抗菌和抗氧化活性

Govindaraju 等(2012 年)的研究评估了一系列合成的四取代吡唑啉的体外抗菌和抗氧化活性。这些化合物对各种细菌和真菌生物表现出显着的活性。这些化合物的构效关系表明吡唑啉衍生物在开发新的抗菌剂和抗氧化剂中的重要性 (Govindaraju 等,2012)。

合成和转化

Prokopenko 等(2010 年)报道了 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸衍生物的合成和转化,说明了吡唑啉衍生物在有机化学中的多功能性。这些转化允许引入各种官能团,展示了吡唑啉衍生物在创建复杂分子中的合成实用性 (Prokopenko 等,2010)。

潜在杀虫应用

Kay 等(1970 年)合成了一系列 4-烷基硫代-2-吡唑啉-5-酮及其甲基和二甲基氨基甲酸酯,探索了它们作为杀虫剂的潜力。这项工作展示了吡唑啉衍生物在开发新型杀虫化合物中的应用 (Kay 等,1970)。

抗癌特性

Kletskov 等(2018 年)对含有异恶唑和异噻唑部分的新型共烯酸衍生物(包括吡唑啉衍生物)的研究表明,它们与替莫唑胺在脑肿瘤化疗中具有协同作用。这表明吡唑啉衍生物在提高现有癌症治疗效果方面的潜力 (Kletskov 等,2018)。

化学合成和分子结构

Meskini 等(2010 年)详细介绍了新型功能化配体 2-[(苯基)-(3,5-二甲基-吡唑-1-基)-甲基]-丙二酸二乙酯的合成,展示了吡唑啉衍生物在设计用于金属配位的新型配体中的应用。该研究提供了对这些配体与金属原子相互作用的结构基础的见解,为配位化学领域做出了贡献 (Meskini 等,2010)。

未来方向

The field of pyrazoline chemistry is continually evolving, with new synthesis methods and biological activities being discovered . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating potential applications in pharmaceutical and agromedical fields .

属性

IUPAC Name |

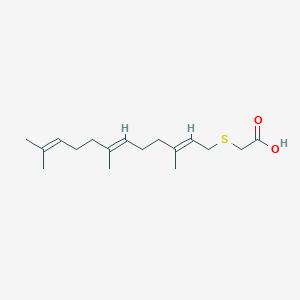

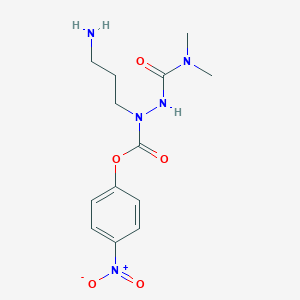

methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-11(14-13(18)19-3)12(17)16(15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKKQIFQEAKSAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143507 |

Source

|

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

CAS RN |

10077-96-0 |

Source

|

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010077960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazoline-4-carbamic acid, 2,3-dimethyl-5-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

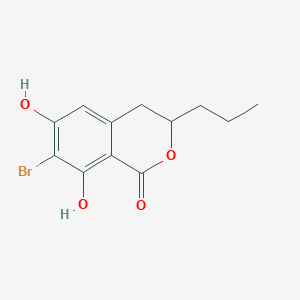

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

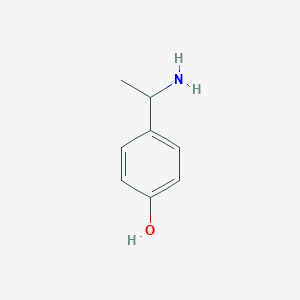

![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)